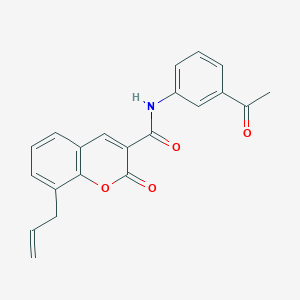![molecular formula C15H16N4OS B5738282 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5738282.png)
2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine, also known as TAPP, is a compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine is not fully understood. However, studies have suggested that 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine may exert its effects by inhibiting certain enzymes and receptors in the body. 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus. In addition, 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine has been shown to have antibacterial activity against various bacterial strains.
実験室実験の利点と制限
One of the advantages of 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine is its potential therapeutic applications. 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine has been shown to have various biochemical and physiological effects, making it a promising candidate for further research. However, one of the limitations of 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine is its potential toxicity. Further studies are needed to determine the safe and effective dose of 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine for therapeutic use.
将来の方向性
There are several future directions for the research on 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine. One area of interest is the development of 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine derivatives with improved pharmacological properties. Another area of interest is the study of the mechanism of action of 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine. Further studies are needed to fully understand how 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine exerts its effects on the body. Additionally, the potential use of 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine in combination with other drugs for the treatment of various diseases should be explored.
合成法
The synthesis of 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine has been reported in various studies. One of the commonly used methods involves the reaction of 4-(3-chloropropyl)piperazine with 3-(2-thienyl)acrylic acid, followed by the reaction with 2-chloro-4,6-dimethoxypyrimidine. The resulting compound is then purified using column chromatography.
科学的研究の応用
2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and antibacterial properties. 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(E)-1-(4-pyrimidin-2-ylpiperazin-1-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c20-14(5-4-13-3-1-12-21-13)18-8-10-19(11-9-18)15-16-6-2-7-17-15/h1-7,12H,8-11H2/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJAXGDGXYUMPV-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate](/img/structure/B5738230.png)

![N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine](/img/structure/B5738237.png)

![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide](/img/structure/B5738246.png)

![3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid](/img/structure/B5738262.png)
![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5738272.png)

![[4-(2-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}carbonohydrazonoyl)phenoxy]acetic acid](/img/structure/B5738306.png)
![N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5738316.png)